molecular formula C19H16N2O B1295907 N,N'-diphenylbenzohydrazide CAS No. 970-26-3

N,N'-diphenylbenzohydrazide

Cat. No.: B1295907
CAS No.: 970-26-3
M. Wt: 288.3 g/mol
InChI Key: NAVYNGCXUPZVQM-UHFFFAOYSA-N
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Description

N,N’-Diphenylbenzohydrazide: is an organic compound with the molecular formula C19H16N2O. It is a derivative of benzohydrazide, where the hydrazide group is substituted with two phenyl groups. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-diphenylbenzohydrazide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.

Major Products Formed:

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

Chemistry: N,N’-Diphenylbenzohydrazide is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones. It is also employed in the study of reaction mechanisms and as a ligand in coordination chemistry.

Biology: In biological research, N,N’-diphenylbenzohydrazide is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, N,N’-diphenylbenzohydrazide is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-diphenylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

    Benzohydrazide: The parent compound, which lacks the phenyl substitutions.

    N,N’-Diphenylhydrazine: A similar compound with two phenyl groups attached to the hydrazine moiety.

    Azobenzene: A related compound formed through the oxidation of N,N’-diphenylbenzohydrazide.

Uniqueness: N,N’-Diphenylbenzohydrazide is unique due to its dual phenyl substitutions, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.

Properties

IUPAC Name

N,N'-diphenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVYNGCXUPZVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914225
Record name N,N'-Diphenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

970-26-3
Record name NSC49548
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Diphenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N2-Diphenylbenzoic hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key fragmentation pathways observed in N,N'-diphenylbenzohydrazide during mass spectrometry analysis?

A1: The research primarily focuses on the isomeric O- and S-phenylbenzohydrazonates. While it doesn't provide specific fragmentation pathways for this compound, it states that the related compound, N,N-diphenylthiobenzohydrazide, undergoes a retro Chapman rearrangement during mass spectrometry analysis []. This suggests that similar rearrangements and fragmentation patterns involving the nitrogen atoms and their substituents could be relevant for this compound. Further research focusing specifically on this compound would be needed to confirm this hypothesis.

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